N-methyl-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide
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Overview
Description
. This compound is characterized by its unique molecular structure, which includes a hydrazinecarbothioamide group and a cyclohexylcarbonyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide typically involves the reaction of N-methylhydrazinecarbothioamide with 4-pentylcyclohexanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into various reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
N-methyl-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of N-methyl-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-methyl-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide include other hydrazinecarbothioamide derivatives and cyclohexylcarbonyl compounds. Examples include:
- N-methyl-2-[(4-hexylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide
- N-methyl-2-[(4-butylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-methyl-3-[(4-pentylcyclohexanecarbonyl)amino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3OS/c1-3-4-5-6-11-7-9-12(10-8-11)13(18)16-17-14(19)15-2/h11-12H,3-10H2,1-2H3,(H,16,18)(H2,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQSKMYQZBYWFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C(=O)NNC(=S)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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